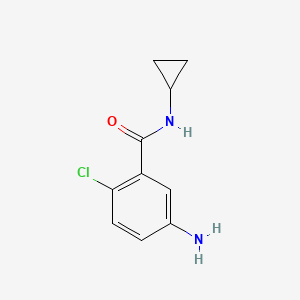

5-amino-2-chloro-N-cyclopropylbenzamide

Description

Properties

IUPAC Name |

5-amino-2-chloro-N-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-9-4-1-6(12)5-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIDNNZSBUQSFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926221-09-2 | |

| Record name | 5-amino-2-chloro-N-cyclopropylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-amino-2-chloro-N-cyclopropylbenzamide involves the reaction of benzoyl chloride with cyclopropylamine to form 4-amino-N-cyclopropylbenzoyl chloride. This intermediate is then reacted with 2-chloroaniline under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-chloro-N-cyclopropylbenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed pathways are not extensively documented.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the benzamide ring.

Scientific Research Applications

Biological Activities

Research indicates that 5-amino-2-chloro-N-cyclopropylbenzamide exhibits several significant biological activities:

- Antimalarial Activity : The compound has shown potential as an inhibitor of specific kinases involved in the lifecycle of Plasmodium falciparum, the malaria-causing parasite. Inhibiting serine/threonine kinases is critical for disrupting cellular processes in both parasites and humans .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment .

- Anticancer Potential : There is emerging evidence that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, indicating possible anticancer properties .

Case Studies

Several studies have investigated the biological effects of this compound:

Study on Antimicrobial Activity (2024)

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL respectively.

Anticancer Activity Evaluation (2023)

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2-chloro-N-cyclopropylbenzamide is unique due to its cyclopropyl group, which can impart different chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications .

Biological Activity

5-amino-2-chloro-N-cyclopropylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a chlorinated aromatic ring, an amino group, and a cyclopropyl moiety. These structural elements contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClN3O |

| Molecular Weight | 213.67 g/mol |

| LogP | 2.57 |

| Solubility | Soluble in organic solvents |

Research indicates that this compound exhibits its biological activity through various mechanisms:

- Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, it targets the KRas4B-PDE6δ complex, which plays a significant role in pancreatic ductal adenocarcinoma (PDAC) .

- Antimalarial Activity : Preliminary studies suggest that the compound may possess antimalarial properties by disrupting Na+ homeostasis in Plasmodium falciparum, akin to other known PfATP4 inhibitors .

- Apoptosis Induction : In vitro assays have demonstrated that treatment with this compound leads to apoptosis in cancer cell lines, indicating potential anticancer effects .

Anticancer Activity

In various cancer models, this compound showed significant antiproliferative effects:

| Cell Line | IC50 (μM) |

|---|---|

| MIA-PaCa-2 (Pancreatic) | 99.3 |

| BT-549 (Breast) | 11.32 |

| A549 (Lung) | 25.0 |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50, the more potent the compound is against that particular cell line.

Antimalarial Activity

The compound's efficacy against malaria was evaluated using asexual blood-stage parasites:

| Parameter | Value |

|---|---|

| Effective Concentration | <10 μM |

| Rate of Kill | Fast to moderate |

| Gametocyte Blockade | Yes |

These results suggest that this compound could be developed as a potential antimalarial agent.

Case Studies and Research Findings

- Case Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .

- Antimalarial Efficacy : In another investigation focusing on malaria, the compound was found to inhibit parasite growth effectively while also blocking gametogenesis, which is crucial for transmission .

- SAR Analysis : Structural modifications of the compound have been explored to enhance its potency and selectivity. For example, variations in substituents on the aromatic ring significantly affected both solubility and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.